molecular formula C18H17N3O3S B2941935 7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034606-99-8

7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2941935
CAS No.: 2034606-99-8
M. Wt: 355.41
InChI Key: FYSMNQGZROKOCZ-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydroindolizine core with methoxy and carboxamide functional groups, as well as a 2-methylbenzo[d]thiazol-5-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroindolizine core. One common approach is to begin with a suitable indole derivative, which undergoes cyclization to form the tetrahydroindolizine ring. Subsequent functionalization introduces the methoxy group and the carboxamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: : The carboxamide group can be reduced to an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions at various positions on the indolizine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 7-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide.

  • Reduction: : Formation of 7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide amine.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives have been studied for potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.

  • Industry: : It may find applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxy group and the 2-methylbenzo[d]thiazol-5-yl moiety. Similar compounds include other indolizine derivatives and thiazole-based compounds, which may have different biological activities and applications.

List of Similar Compounds

  • Indolizine derivatives: : Various analogs with different substituents on the indolizine ring.

  • Thiazole-based compounds: : Compounds containing the thiazole ring with different functional groups.

Properties

IUPAC Name

7-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-19-12-8-11(5-6-15(12)25-10)20-18(23)17-13-4-3-7-21(13)16(22)9-14(17)24-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSMNQGZROKOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C4CCCN4C(=O)C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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